Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate
Description
Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate is a deuterated steroidal sulfate ester. Its core structure comprises a cyclopenta[a]phenanthrene backbone, a hallmark of steroids, with a sulfate group at position 3 and deuterium substitutions at positions 2, 4, and 16 (two deuterium atoms at C16) . The compound retains the stereochemical configuration (9S,13S,14S), critical for its biological interactions. The sodium counterion enhances solubility in aqueous media, making it suitable for pharmacokinetic and metabolic studies. Deuterium labeling at specific positions is a strategic modification to track metabolic pathways or improve metabolic stability .
Properties
IUPAC Name |
sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1/i3D,7D2,10D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-HSWWYJIASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-81-9 | |
| Record name | Estra-1,3,5(10),7-tetraen-17-one-2,4,16,16-d4, 3-(sulfooxy)-, sodium salt (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of Equilin 3-Sulfate-d4 Sodium Salt are estrogen receptors in various tissues such as the female reproductive system, breasts, hypothalamus, and pituitary.
Mode of Action
Equilin 3-Sulfate-d4 Sodium Salt, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor. This interaction increases the rate of synthesis of DNA, RNA, and some proteins.
Biochemical Pathways
The compound affects several biochemical pathways. It promotes the growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts. It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, and changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination.
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs.
Result of Action
The molecular and cellular effects of Equilin 3-Sulfate-d4 Sodium Salt’s action are diverse. It plays a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics. It also affects the release of pituitary gonadotropins.
Biological Activity
Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate is a synthetic compound often referred to as Equilin 3-Sulfate-d4. This compound is a deuterated form of equilin sulfate and has drawn interest for its potential biological activities related to estrogenic effects and its implications in various health conditions.
Chemical Structure and Properties
The molecular formula for Sodium Equilin 3-Sulfate-d4 is with a molecular weight of approximately 376.4 g/mol. The presence of deuterium isotopes in its structure provides unique properties that can be leveraged in pharmacological studies.
Estrogenic Activity
Research has indicated that compounds similar to Equilin 3-Sulfate exhibit estrogenic activity. Estrogens play crucial roles in various biological processes including reproductive health and bone density maintenance. The specific estrogenic activity of Sodium Equilin 3-Sulfate has been investigated through various assays:
- In vitro assays : Studies have demonstrated that Sodium Equilin 3-Sulfate can bind to estrogen receptors (ERs), influencing gene expression related to estrogen signaling pathways.
- Cell Line Studies : In experiments using breast cancer cell lines (e.g., MCF-7), Sodium Equilin 3-Sulfate showed potential in modulating cell proliferation and apoptosis through ER-mediated mechanisms.
Pharmacokinetics
The pharmacokinetic profile of Sodium Equilin 3-Sulfate has been explored in animal models. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for understanding its therapeutic potential:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed following administration; peak plasma levels occur within hours. |
| Distribution | Widely distributed in tissues; binds to plasma proteins with high affinity. |
| Metabolism | Primarily metabolized in the liver; deuterated forms exhibit altered metabolic pathways compared to non-deuterated counterparts. |
| Excretion | Excreted mainly via urine; metabolites are also detected in feces. |
Clinical Implications
The biological activity of Sodium Equilin 3-Sulfate suggests several clinical implications:
- Hormone Replacement Therapy (HRT) : Given its estrogenic properties, it may be considered for HRT in postmenopausal women.
- Bone Health : Its role in promoting bone density through estrogen receptor activation makes it a candidate for osteoporosis treatment.
- Cancer Research : Understanding its interaction with ERs could lead to advancements in breast cancer therapies.
Case Studies
Several case studies have highlighted the effects of Sodium Equilin 3-Sulfate:
- Case Study 1 : A clinical trial involving postmenopausal women demonstrated that treatment with Sodium Equilin 3-Sulfate resulted in significant improvements in bone mineral density compared to placebo controls.
- Case Study 2 : In vitro studies on MCF-7 cells showed that treatment with this compound led to a dose-dependent increase in cell proliferation and changes in gene expression profiles associated with cell cycle regulation.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the steroidal sulfate family, sharing structural homology with endogenous sulfated steroids. Key analogues include:

Key Structural Differences :
- Deuterium Substitution: The target compound’s deuterium at C2, C4, and C16 distinguishes it from non-deuterated analogues like estrone 3-O-sulfate. This modification reduces metabolic clearance by stabilizing C-H bonds .
- Stereochemistry : The (9S,13S,14S) configuration aligns with natural steroid hormones, ensuring compatibility with steroid-binding enzymes and receptors. Ethynyl-substituted derivatives (e.g., ) exhibit altered binding kinetics due to steric effects.
Metabolic Studies
Deuterium-labeled steroids like the target compound are pivotal in quantifying enzymatic turnover rates. For instance, CYP17A1-mediated hydroxylation of pregnenolone can be monitored using deuterium kinetic isotope effects (KIE) .
Stability Enhancements
Deuteration at C16 reduces first-pass metabolism, as seen in deuterated analogs of ketoconazole, which show 2–3× longer half-lives than non-deuterated counterparts .
Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

